molecular formula C17H17F3O2 B14181561 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one CAS No. 918873-49-1

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one

Cat. No.: B14181561
CAS No.: 918873-49-1
M. Wt: 310.31 g/mol
InChI Key: OXDILOMFDQMERV-UHFFFAOYSA-N
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Description

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one is a complex organic compound characterized by the presence of a cyclooctene ring, a trifluoromethyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one typically involves the reaction of cyclooctene with a trifluoromethyl-substituted phenyl ketone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Utilizing cyclooctene as a starting material and introducing the trifluoromethyl-substituted phenyl ketone through a series of cyclization steps.

    Catalytic Hydrogenation: Employing catalysts such as palladium or platinum to hydrogenate intermediate compounds, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways The compound’s trifluoromethyl group and ketone functionality play crucial roles in its reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one: Similar in structure but may differ in the position or type of substituents.

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohex-2-en-1-one: A similar compound with a cyclohexene ring instead of a cyclooctene ring.

    2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclopent-2-en-1-one: A similar compound with a cyclopentene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclooctene ring and a trifluoromethyl-substituted phenyl ketone, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918873-49-1

Molecular Formula

C17H17F3O2

Molecular Weight

310.31 g/mol

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclooct-2-en-1-one

InChI

InChI=1S/C17H17F3O2/c18-17(19,20)14-9-6-5-8-13(14)16(22)11-12-7-3-1-2-4-10-15(12)21/h5-9H,1-4,10-11H2

InChI Key

OXDILOMFDQMERV-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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